1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine can be synthesized through a multi-step process. One common method involves the nitration of 1-methyl-4-(3-methylphenyl)piperazine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfur trioxide).
Major Products Formed:
Reduction: 1-Methyl-4-(3-methyl-4-aminophenyl)piperazine.
Oxidation: 1-Methyl-4-(3-methyl-4-nitrosophenyl)piperazine.
Substitution: Halogenated or sulfonated derivatives of the parent compound.
Scientific Research Applications
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine can be compared with other piperazine derivatives:
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the methyl group on the aromatic ring.
1-Methyl-4-(4-nitrophenyl)piperazine: The nitro group is positioned differently on the aromatic ring, affecting its chemical properties and reactivity.
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride: Contains a pyrrolidine ring instead of a nitrophenyl group, leading to different biological activities.
Properties
IUPAC Name |
1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZWEJZESFFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593787 | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-61-3 | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16154-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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